A Comprehensive Technical Guide to 3,5-Diamino-2-hydroxybenzoic Acid (CAS No. 112725-89-0)
A Comprehensive Technical Guide to 3,5-Diamino-2-hydroxybenzoic Acid (CAS No. 112725-89-0)
Abstract
This technical guide provides an in-depth overview of 3,5-Diamino-2-hydroxybenzoic acid (CAS No. 112725-89-0), a versatile aromatic compound with significant potential in research and development. This document consolidates critical information on its chemical identity, physicochemical properties, synthesis, analytical methods, and key applications, with a focus on its utility for researchers, scientists, and professionals in drug development. Safety and handling protocols are also detailed to ensure its proper use in a laboratory setting.
Introduction
3,5-Diamino-2-hydroxybenzoic acid, also known by its synonym 3,5-Diaminosalicylic acid, is a substituted aromatic carboxylic acid.[1] Its structure, featuring a salicylic acid backbone with two amino groups, makes it a valuable intermediate in organic synthesis. The presence of multiple reactive sites—a carboxylic acid, a hydroxyl group, and two primary amines—allows for a wide range of chemical modifications, positioning it as a key building block for more complex molecules.[2] This guide aims to provide a comprehensive resource for professionals working with this compound, detailing its synthesis, characterization, and potential applications.
Physicochemical Properties
The physicochemical properties of 3,5-Diamino-2-hydroxybenzoic acid are summarized in the table below. It is important to note that some of these values are predicted, as experimentally determined data for this specific compound are not widely available.
| Property | Value | Source |
| CAS Number | 112725-89-0 | |
| Molecular Formula | C₇H₈N₂O₃ | |
| Molecular Weight | 168.15 g/mol | |
| IUPAC Name | 3,5-diamino-2-hydroxybenzoic acid | |
| Synonyms | 3,5-Diaminosalicylic acid, Benzoic acid, 3,5-diamino-2-hydroxy- | |
| Appearance | White to grey or dark-grey powder/solid | , |
| Boiling Point (Predicted) | 455.8 ± 45.0 °C at 760 mmHg | , |
| Density (Predicted) | 1.602 ± 0.06 g/cm³ | |
| pKa (Predicted) | 0.96 ± 0.14 | |
| Solubility | Slightly soluble in methanol and water | |
| Storage Temperature | 2-8°C, protect from light | , |
Synthesis of 3,5-Diamino-2-hydroxybenzoic Acid
The primary route for synthesizing 3,5-Diamino-2-hydroxybenzoic acid is through the catalytic hydrogenation of its dinitro precursor, 3,5-Dinitro-2-hydroxybenzoic acid. This method is favored for its high efficiency and cleaner reaction profile.
Detailed Experimental Protocol
The following protocol is adapted from a documented procedure for the synthesis of the closely related compound, 3,5-diaminobenzoic acid, and is expected to be effective for the synthesis of 3,5-Diamino-2-hydroxybenzoic acid.[3]
Materials:
-
3,5-Dinitro-2-hydroxybenzoic acid
-
Catalyst (e.g., 10% Palladium on Carbon (Pd/C) or a Ni-Al catalyst)
-
Solvent (e.g., Deionized water or Ethanol)
-
Pressurized hydrogenation reactor
-
Filtration apparatus
-
pH meter and acid/base for pH adjustment
Procedure:
-
Reactor Setup: In a high-pressure reactor, add 3,5-Dinitro-2-hydroxybenzoic acid and the chosen solvent (e.g., water).
-
Catalyst Addition: Carefully add the hydrogenation catalyst. The catalyst loading is typically 0.5-5% of the starting material's weight.
-
Inerting the Reactor: Seal the reactor and purge it with an inert gas, such as nitrogen, to remove all oxygen.
-
Hydrogenation: Pressurize the reactor with hydrogen gas to a pressure of 0.1-2 MPa. The reaction is typically carried out at a temperature between 25-80°C.
-
Reaction Monitoring: Monitor the reaction by observing the hydrogen uptake. The reaction is complete when hydrogen consumption ceases.
-
Catalyst Removal: Once the reaction is complete, depressurize the reactor and purge with nitrogen. Filter the reaction mixture to remove the catalyst.
-
Product Isolation: The product can be isolated by adjusting the pH of the filtrate to its isoelectric point, causing it to precipitate.
-
Purification: The precipitated product can be collected by filtration, washed with cold solvent, and dried under vacuum.
Analytical Methods
The characterization and purity assessment of 3,5-Diamino-2-hydroxybenzoic acid can be performed using standard analytical techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a suitable method for determining the purity of 3,5-Diamino-2-hydroxybenzoic acid and for separating it from its isomers and related impurities.[2][4][5] A mixed-mode chromatography approach is often effective for separating isomers of aminosalicylic acids.
Recommended HPLC Protocol:
-
Column: A mixed-mode column with reversed-phase and cation-exchange properties (e.g., Primesep 100 or Amaze RP SA).[2][4]
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate) at a slightly acidic pH (e.g., pH 3.0).[4]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of approximately 256 nm.[4]
-
Injection Volume: 5 µL.
This method can be adapted and optimized depending on the specific impurities and the HPLC system used.
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups, such as the O-H, N-H, C=O, and C=C bonds.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.
Applications in Research and Drug Development
3,5-Diamino-2-hydroxybenzoic acid is a versatile building block with several applications in research and development.
Intermediate in Organic Synthesis
The multiple functional groups on 3,5-Diamino-2-hydroxybenzoic acid make it an excellent starting material for the synthesis of complex organic molecules, including heterocyclic compounds like phenoxazinones and quinoxalines, which are scaffolds for many dyes and pharmacologically active molecules.[2]
Potential in Drug Discovery
-
Enzyme Inhibition: Due to its structural similarity to catechols, this compound is a candidate for studies on the inhibition of enzymes like Catechol-O-methyltransferase (COMT), which is a target in the treatment of Parkinson's disease.[6][7][8][9]
-
Antimicrobial and Antioxidant Properties: While specific data for this compound is limited, related aminosalicylic acid derivatives have shown antioxidant and antimicrobial activities.[10][11][12] Further investigation into these properties for 3,5-Diamino-2-hydroxybenzoic acid is warranted.
Other Applications
-
Analytical Chemistry: It serves as a precursor in the synthesis of reagents like p-Dimethylaminocinnamaldehyde (DMACA) precursors, which are used in analytical assays.[2]
-
Chelating Agents: The ortho-hydroxybenzoic acid (salicylic acid) scaffold is known for its ability to chelate metal ions, suggesting potential applications in the development of novel chelating agents.[2]
Safety and Handling
Hazard Identification:
-
Causes skin irritation.[14]
-
Causes serious eye irritation.[14]
-
May cause respiratory irritation.[14]
Precautionary Measures:
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.[13][14]
-
Handling: Use in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[13][14] Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[14] Keep away from strong acids and bases.
First Aid:
-
In case of eye contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[13][14]
-
In case of skin contact: Wash off with soap and plenty of water. Remove contaminated clothing.[13][14]
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[13]
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek medical attention.[13]
References
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SIELC Technologies. (n.d.). HPLC Separation of Isomers of Amino Salicylic Acid. Retrieved from [Link]
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HELIX Chromatography. (n.d.). HPLC Methods for analysis of 3-Aminosalicylic acid. Retrieved from [Link]
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PubChem. (n.d.). 3,5-Diamino-2-hydroxybenzoic acid. Retrieved from [Link]
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Oxford Lab Fine Chem LLP. (n.d.). material safety data sheet - 3,5'-diaminobenzoic acid 99%. Retrieved from [Link]
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HELIX Chromatography. (n.d.). HPLC Methods for analysis of 5-Aminosalicylic acid. Retrieved from [Link]
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Patsnap. (n.d.). Synthesis method of key intermediate of diatrizoic acid. Retrieved from [Link]
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PubChem. (n.d.). 3,5-Diamino-2-hydroxybenzoic acid. Retrieved from [Link]
- D'Iorio, A., & Mavrides, C. (1962). Inhibitory effects of 3, 5-diiodo-4-hydroxybenzoic acid on the catechol-O-methyltransferase activity in a crude enzyme preparation. Canadian Journal of Biochemistry and Physiology, 40(10), 1454-1456.
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Organic Syntheses. (n.d.). 3,5-Dihydroxybenzoic acid. Retrieved from [Link]
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Loba Chemie. (2016, May 25). 3-5'-DIAMINOBENZOIC ACID FOR SYNTHESIS MSDS. Retrieved from [Link]
- Zheng, W., et al. (2003). Inhibition of human catechol-O-methyltransferase (COMT)-mediated O-methylation of catechol estrogens by major polyphenolic components present in coffee. Chemical Research in Toxicology, 16(9), 1048-1054.
- Google Patents. (n.d.). CN105949076A - Preparation method of 3,5-diaminobenzoic acid.
- Wang, Y., et al. (2019). Inhibition of catechol-O-methyltransferase by natural pentacyclic triterpenes: structure–activity relationships and kinetic mechanism. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1334-1342.
- Hattori, K., et al. (1969). Inhibition of catechol-O-methyltransferase by hydroxybenzenes and related compounds. Japanese Journal of Pharmacology, 19(2), 282-286.
- Tacker, A. B., et al. (1972). Catechol O-methyltransferase. 10. 5-Substituted 3-hydroxy-4-methoxybenzoic acids (isovanillic acids) and 5-substituted 3-hydroxy-4-methoxybenzaldehydes (isovanillins) as potential inhibitors. Journal of Medicinal Chemistry, 15(8), 800-803.
- Noui, H., et al. (2019). Antimicrobial and Antioxidant Activities.
- Sova, M. (2012). Antioxidant and antimicrobial activities of cinnamic acid derivatives. Mini reviews in medicinal chemistry, 12(8), 749-767.
- Al-Amiery, A. A., et al. (2012). Antimicrobial and Antioxidant Activities of New Metal Complexes Derived from 3-Aminocoumarin. Molecules, 17(5), 5713-5723.
- Ikram, M., et al. (2021). Antimicrobial and Antioxidant Activities of Methanolic Extract and Fractions of Epilobium roseum (Schreb.) against Bacterial Strains. American Journal of Plant Sciences, 12(3), 275-284.
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